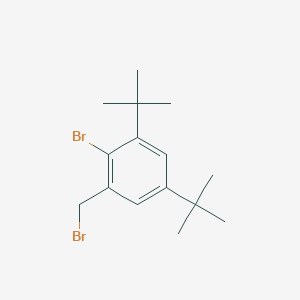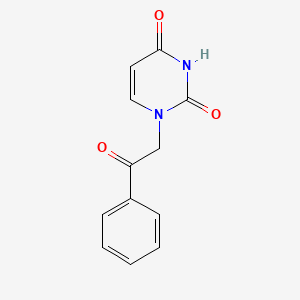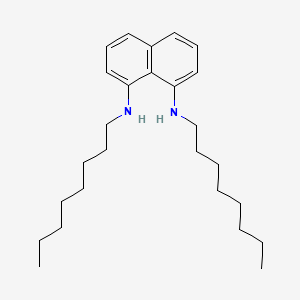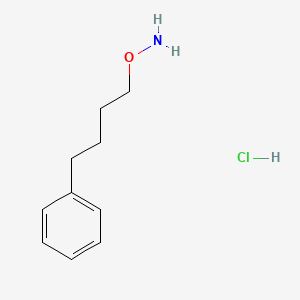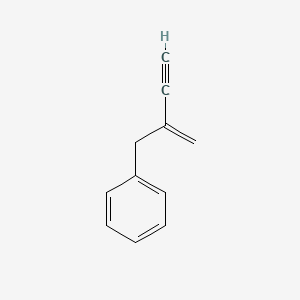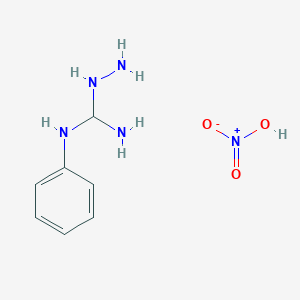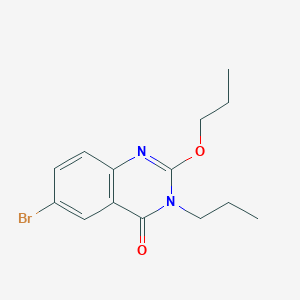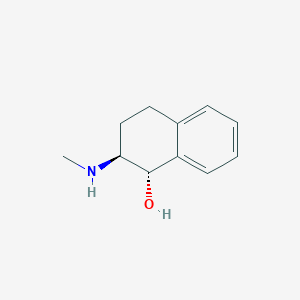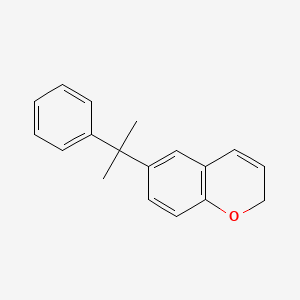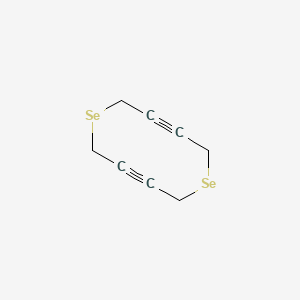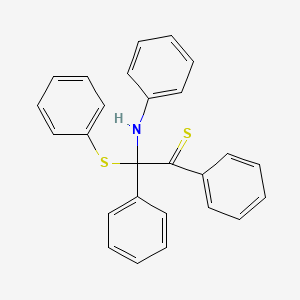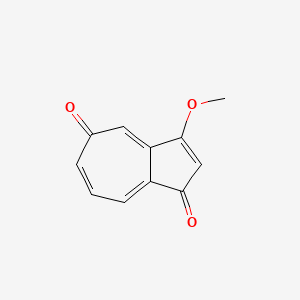
3-Methoxyazulene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyazulene-1,5-dione is an organic compound characterized by its azulene core structure, which is a bicyclic hydrocarbon consisting of fused five- and seven-membered rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazulene-1,5-dione typically involves the following steps:
Starting Materials: The synthesis often begins with azulene or its derivatives.
Methoxylation: Introduction of the methoxy group (-OCH₃) is achieved through reactions with methanol or other methoxylating agents under acidic or basic conditions.
Oxidation: The formation of the 1,5-dione structure involves oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing catalysts and controlled reaction environments to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex dione structures.
Reduction: Reduction reactions can convert the dione groups into hydroxyl groups, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Higher-order diones.
Reduction: Diols.
Substitution: Various substituted azulene derivatives.
科学的研究の応用
3-Methoxyazulene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Methoxyazulene-1,5-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response.
類似化合物との比較
Azulene: The parent hydrocarbon structure, lacking the methoxy and dione functionalities.
1,4-Dimethoxyazulene: A derivative with methoxy groups at different positions.
Azulene-1,5-dione: Lacks the methoxy group but shares the dione structure.
Uniqueness: 3-Methoxyazulene-1,5-dione is unique due to the presence of both the methoxy group and the 1,5-dione structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
特性
CAS番号 |
161467-12-5 |
|---|---|
分子式 |
C11H8O3 |
分子量 |
188.18 g/mol |
IUPAC名 |
3-methoxyazulene-1,5-dione |
InChI |
InChI=1S/C11H8O3/c1-14-11-6-10(13)8-4-2-3-7(12)5-9(8)11/h2-6H,1H3 |
InChIキー |
GYXWRQCCEZDSSL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C2=CC=CC(=O)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


